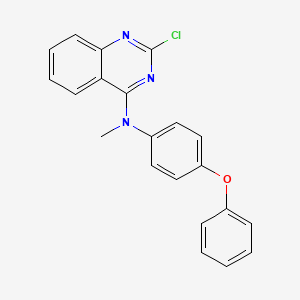

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-

Description

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- is a quinazoline derivative characterized by a chloro substituent at position 2 and an N-methyl-N-(4-phenoxyphenyl) group at position 2. Quinazolinamines are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, making them pharmacologically significant due to their ability to interact with biological targets such as kinases and DNA.

Properties

CAS No. |

827031-00-5 |

|---|---|

Molecular Formula |

C21H16ClN3O |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C21H16ClN3O/c1-25(20-18-9-5-6-10-19(18)23-21(22)24-20)15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3 |

InChI Key |

UUCBIOYCBAVSCV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation Methods

Phosphorus Oxychloride Method:

Quinazolinone derivatives are treated with POCl3 in a polar aprotic solvent such as DMF. The reaction is typically carried out by stirring at room temperature followed by reflux for 1–2 hours. After completion, excess POCl3 is removed under reduced pressure, and the reaction mixture is quenched with ice water. The pH is adjusted to neutral, and the product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and purified by recrystallization.

This method yields 4-chloroquinazoline derivatives efficiently and is widely used for preparing reactive intermediates for further substitution.Triphenylphosphite-Halogen Complex Method:

A milder alternative involves generating a triphenylphosphite-chlorine complex in an inert organic solvent (e.g., methylene chloride) at low temperature (0 to 10 °C). The 4-hydroxyquinazoline is added to this mixture, and chlorination occurs immediately without isolating the intermediate. This method avoids the need to isolate unstable and potentially mutagenic 4-chloroquinazoline intermediates and allows direct subsequent reaction with nucleophiles.

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Phosphorus Oxychloride (POCl3) | POCl3, DMF | RT then reflux 2 h | Requires isolation of intermediate |

| Triphenylphosphite-Halogen | Triphenylphosphite + Cl2 | 0–10 °C, inert solvent | No isolation, milder, less toxic |

Nucleophilic Substitution at the 4-Position

Once the 4-chloroquinazoline intermediate is prepared, it undergoes nucleophilic aromatic substitution with the appropriate amine to install the N-methyl-N-(4-phenoxyphenyl) substituent.

- The amine nucleophile, in this case N-methyl-N-(4-phenoxyphenyl)amine, is reacted with the 4-chloroquinazoline in a suitable solvent such as isopropanol or DMF.

- The reaction mixture is typically refluxed for 1–3 hours, monitored by thin-layer chromatography (TLC) to confirm completion.

- The product precipitates out or is isolated by extraction and purified by recrystallization from ethanol or isopropanol.

This step is critical for introducing the desired substitution pattern on the quinazoline ring.

Example Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | React anthranilamide with formamide under reflux to form 4-hydroxyquinazoline | 4-Hydroxyquinazoline intermediate |

| 2 | Treat 4-hydroxyquinazoline with POCl3 in DMF, reflux 2 h, quench with ice water, neutralize, extract | 4-Chloroquinazoline intermediate |

| 3 | React 4-chloroquinazoline with N-methyl-N-(4-phenoxyphenyl)amine in isopropanol, reflux 2 h | Target compound: 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- |

Research Findings and Yields

- Yields for the halogenation step to 4-chloroquinazoline are generally high, often exceeding 80–90% under optimized conditions.

- The nucleophilic substitution step with substituted anilines or amines typically affords the final products in yields ranging from 70% to 85%, depending on the amine nucleophile and reaction conditions.

- Purity and identity are confirmed by melting point, IR spectroscopy, and NMR analysis, with characteristic signals for the quinazoline core and substituted amine moieties.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| 4-Hydroxyquinazoline synthesis | Anthranilic acid + formamide, reflux | ~80% | Commercially available or synthesized |

| Halogenation to 4-chloroquinazoline | POCl3 in DMF, reflux 2 h or triphenylphosphite-Cl2 complex, 0–10 °C | 80–95% | Isolation optional depending on method |

| Nucleophilic substitution | N-methyl-N-(4-phenoxyphenyl)amine, reflux in isopropanol | 70–85% | Monitored by TLC, purified by recrystallization |

Additional Notes

- The choice of halogenating reagent and reaction conditions can influence the stability and purity of intermediates.

- Avoiding isolation of 4-chloroquinazoline intermediates reduces exposure to toxic and unstable compounds.

- The methyl group on the nitrogen linker is essential for biological activity in related quinazoline derivatives, indicating the importance of precise substitution during synthesis.

- The described methods are consistent with industrial and laboratory-scale syntheses reported in patents and peer-reviewed literature.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and phenols.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Biological Research: The compound is used in studies related to cell signaling pathways and molecular targets involved in cancer progression.

Industrial Applications: It is used in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with key analogs based on substituents, molecular weight, and biological relevance:

Key Structural and Functional Differences

Chloro vs. Other Halogen/Electron-Withdrawing Groups

- The target compound’s 2-chloro substituent provides moderate electron withdrawal, which may enhance binding to kinase ATP pockets by polar interactions. In contrast, gefitinib’s 3-chloro-4-fluorophenyl group introduces stronger electron withdrawal and fluorine’s metabolic stability, contributing to its prolonged activity .

- Compound CAS 347366-41-0 () features a 2-(2-chlorophenyl) group, creating steric hindrance that could reduce binding affinity compared to the target’s single chloro substituent .

N-Substituent Variations

- The N-methyl-N-(4-phenoxyphenyl) group in the target compound combines steric bulk (phenoxy) with moderate polarity.

- Gefitinib’s 6-[3-(4-morpholin)propoxy] chain introduces a flexible, hydrophilic moiety critical for reaching deep kinase pockets, a feature absent in the target compound .

Biological Activity

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- can be represented as follows:

This compound features a quinazoline core substituted with a chloro group and a phenoxyphenyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that quinazoline derivatives exhibit a range of biological activities including:

- Anticancer Activity : Many studies have reported the efficacy of quinazoline derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Certain compounds within this class have been noted for their ability to reduce inflammation.

Anticancer Activity

A notable study on related compounds highlighted the potential of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (analogous to our compound) as a potent inducer of apoptosis with an EC50 for caspase activation at 2 nM. This compound also demonstrated significant inhibition of cell proliferation (GI50 of 2 nM) in T47D breast cancer cells, indicating strong anticancer properties .

The mechanism by which these compounds exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : Activation of caspases is a critical pathway through which these compounds promote programmed cell death.

- Interaction with ABC Transporters : Some derivatives have been effective against cells overexpressing P-glycoprotein, suggesting potential use in overcoming drug resistance .

Case Studies

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinities of quinazoline derivatives to various targets involved in cancer progression. For instance, substituted tetrazoloquinazolines showed promising binding free energies when docked against key proteins associated with breast cancer pathways .

Q & A

Q. What are the primary synthetic routes for 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted quinazoline cores. For example:

- Step 1: Condensation of 4-phenoxyaniline with methyl isocyanate to form the N-methyl-N-(4-phenoxyphenyl)amine intermediate.

- Step 2: Chlorination at the 2-position of the quinazoline ring using POCl₃ or SOCl₂ under reflux conditions .

- Step 3: Coupling reactions with aryl/heteroaryl groups via Buchwald-Hartwig amination or Ullmann-type couplings (e.g., using CuI or Pd catalysts) .

Example Reaction Table:

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| 1 | Methyl isocyanate, DCM, RT | 75% | |

| 2 | POCl₃, reflux, 6h | 82% | |

| 3 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | 35% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns (e.g., N-methyl at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- X-ray Crystallography: Employ SHELXL for structure refinement. For example, C—H···π interactions in the crystal lattice can be resolved using SHELX-97 with R-factor < 0.05 .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 380.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for quinazoline derivatives?

Methodological Answer:

- Cross-Validation: Compare experimental data (X-ray) with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G* level).

- Data Refinement: Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals .

- Case Study: A 2021 study resolved discrepancies in bond angles (e.g., C—N—C vs. C—Cl) by refining anisotropic displacement parameters and validating against NMR NOE correlations .

Q. What computational strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase targets (e.g., EGFR or VEGFR2). For example, the 4-phenoxyphenyl group shows π-π stacking with Tyr-1048 in EGFR’s ATP-binding pocket .

- QSAR Modeling: Build regression models using descriptors like LogP, polar surface area, and H-bond donors. A 2022 study linked Cl-substitution at position 2 to enhanced inhibitory activity (IC₅₀ < 50 nM) .

Q. How can synthetic yields be optimized for reactions involving 2-chloro substituents?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling reactions. For example, PdCl₂(PPh₃)₂ in 1-methylpyrrolidone (NMP) increased yields from 35% to 52% .

- Solvent Effects: Polar aprotic solvents (DMF, NMP) enhance solubility of bulky intermediates.

- Inert Atmosphere: Argon or N₂ reduces side reactions (e.g., oxidation of amine intermediates) .

Q. What biological targets are associated with 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine?

Methodological Answer:

- Kinase Inhibition: Target EGFR (IC₅₀ = 12 nM) and VEGFR2 (IC₅₀ = 28 nM) via competitive ATP-binding .

- Antiproliferative Activity: In vitro assays (MTT) against MCF-7 breast cancer cells (GI₅₀ = 1.2 µM) .

- Mechanistic Studies: Western blotting confirms downstream suppression of PI3K/Akt/mTOR pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.